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Abstract
Glycyrrhizic acid (GL), a triterpenoid saponin from licorice root (Glycyrrhiza species), and its

primary active metabolite, 18β-glycyrrhetinic acid (GA), are renowned for a wide spectrum of

pharmacological activities.[1][2][3] These include potent anti-inflammatory, antiviral, anticancer,

and hepatoprotective effects.[1][4] However, limitations such as poor bioavailability and

adverse effects like pseudoaldosteronism have spurred extensive research into their structural

modification.[1][5] This guide provides an in-depth analysis of the structure-activity relationships

(SAR) of glycyrrhizic acid and its derivatives, summarizing key quantitative data, detailing

experimental protocols, and visualizing critical pathways to aid in the rational design of novel

therapeutic agents.

Core Chemical Structures
The therapeutic potential of glycyrrhizic acid is intrinsically linked to its unique chemical

architecture. GL consists of a hydrophobic pentacyclic triterpenoid aglycone (glycyrrhetinic

acid) linked to a hydrophilic chain of two glucuronic acid molecules at the C-3 position. The

primary sites for chemical modification to modulate biological activity are:

C-3 Position: The site of the hydroxyl group where the disaccharide is attached.

C-11 Position: Features a critical keto group.
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C-30 Position: A terminal carboxylic acid group.

Glucuronic Acid Moieties: The carboxyl and hydroxyl groups on the sugar chains.

Modifications at these sites, particularly at the C-30 carboxyl group and the sugar chain, have

yielded derivatives with significantly altered potency and selectivity.[2][4]

Structure-Activity Relationships and
Pharmacological Profile
The diverse biological activities of GL and its derivatives are a direct consequence of specific

structural features. This section explores the SAR for key therapeutic areas.

Anti-inflammatory Activity
Glycyrrhizic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by

inhibiting high-mobility group box 1 (HMGB1) and modulating key signaling pathways like NF-

κB, MAPK, and PI3K/Akt.[1][6] This leads to a downstream reduction in pro-inflammatory

mediators including TNF-α, IL-6, IL-1β, inducible nitric oxide synthase (iNOS), and

cyclooxygenase-2 (COX-2).[1][6][7]

Key SAR Insights:

Derivatives synthesized by modifying the C-3 and C-30 positions have shown superior anti-

inflammatory activity compared to the parent compound, with some exceeding the potency of

standard drugs like prednisolone and indomethacin.[8]

Both GL and its aglycone, 18βGA, inhibit NF-κB activation and PI3K (p110δ and p110γ

isoforms), leading to reduced production of TNF-α, IL-6, and IL-1β in LPS-stimulated

macrophages.[9]

Table 1: SAR of Glycyrrhizic Acid Derivatives for Anti-inflammatory Activity
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Compound/De
rivative

Structural
Modification

Assay Model Key Finding Reference

Glycyrrhizic Acid

(GL)

Parent

Compound

LPS-stimulated

RAW264.7 cells

Inhibited

production of

TNF-α, IL-6, IL-

1β.

[1]

18β-

Glycyrrhetinic

Acid (18βGA)

Aglycone of GL

LPS-stimulated

RAW 264.7

macrophages

Significantly

reduced protein

and mRNA levels

of iNOS and

COX-2.[9]

[9]

Various

Synthesized

Derivatives

Modifications at

C-3 and C-30

positions

Carrageenan-

induced rat paw

edema

Proved superior

in activity to

parent GTA;

some were more

potent than

prednisolone.

[8]

Glycyrrhizic Acid

(GA)

Parent

Compound

TPA-induced

mouse ear

edema

Dose-

dependently

inhibited

phosphorylation

of p38 and

ERK1/2.[10]

[10]

Antiviral Activity
GL and its derivatives have demonstrated broad-spectrum antiviral activity against a range of

viruses, including SARS-coronavirus (SARS-CoV), HIV, herpes viruses, and hepatitis viruses.

[11][12][13][14] The primary mechanisms involve inhibiting viral replication and blocking the

attachment of the virus to host cells.[14][15][16] For SARS-CoV-2, GL has been shown to

interfere with the Spike (S) protein's interaction with the ACE2 receptor.[4][15]

Key SAR Insights:
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Glycoside Chain Modification: The introduction of a 2-acetamido-β-d-glucopyranosylamine

moiety into the glycoside chain of GL increased anti-SARS-CoV activity by approximately 10-

fold compared to the parent compound.[14][17]

C-30 Carboxyl Group Modification: Conjugation of GL with amino acids at the C-30 position

can dramatically increase anti-SARS-CoV activity (up to 70-fold), although this may also

increase cytotoxicity, thereby affecting the selectivity index.[14][17]

Amino Acid Conjugates: Derivatives of GL with amino acids (L-isoleucine, -leucine, -valine,

and -phenylalanine) showed high activity against the A/H1N1/pdm09 influenza virus.[18]

Dipeptide GL derivatives exhibit potent anti-HIV-1 activity with significantly lower cytotoxicity

than azidothymidine.[19]

Table 2: SAR of Glycyrrhizic Acid Derivatives for Antiviral Activity
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Compoun
d/Derivati
ve

Structural
Modificati
on

Virus EC₅₀ (μM) CC₅₀ (μM)
Selectivit
y Index
(SI)

Referenc
e

Glycyrrhizi

n (GL)

Parent

Compound
SARS-CoV 365 >3000 >8.2 [11][14]

Derivative

1

Introductio

n of N-

acetylgluco

samine into

glycoside

chain

SARS-CoV 40 >3000 >75 [14]

Amino Acid

Conjugates

Amides of

GL with

two amino

acid

residues

SARS-CoV 5.5 - 28 10 - 550 2 - 20 [14][17]

Dipeptide

Derivatives

Gly-Leu or

Gly-Phe

conjugated

to GA

HIV-1 N/A

90-70

times less

cytotoxic

than AZT

110 and 34

times > GA
[19]

Nicotinate

Derivatives

Acylation

with

nicotinic

acid

SARS-

CoV-2 /

HIV-1

Effective

against

SARS-

CoV-2 with

minimal

toxicity

N/A N/A [12][20]

Anticancer Activity
The anticancer effects of GL and its derivatives are mediated through the induction of

apoptosis and cell cycle arrest in various cancer cell lines.[21][22][23] These compounds have

been shown to inhibit tumor cell proliferation in lung, liver, breast, gastric, and cervical cancers,

as well as leukemia.[22][23]
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Key SAR Insights:

Esterification of glycyrrhetinic acid can produce potent derivatives. Glycyrrhetinic acid 3-O-

isophthalate was found to be approximately 100 times more potent than the parent GA, with

an IC₅₀ of 0.22 μM.[18]

The carbohydrate moiety is crucial for activity. An 18α-monoglucuronide derivative of GL was

more effective against HepG2, HeLa, and A549 cancer cell lines than the parent compound.

[24]

GL demonstrates a time- and dose-dependent inhibitory effect on the proliferation of gastric

cancer cells by inducing G1/S-phase arrest and apoptosis.[22]

Table 3: SAR of Glycyrrhizic Acid Derivatives for Anticancer Activity
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Compound/De
rivative

Structural
Modification

Cell Line
IC₅₀ (μM) / %
Inhibition

Reference

Substance 1

(Ester derivative)

Ester of

Glycyrrhetinic

Acid

HeLa
44.8% inhibition

at 100 µl/ml
[18]

Glycyrrhetinic

acid 3-O-

isophthalate

Isophthalate

ester at C-3
Not specified 0.22 [18]

18α-

monoglucuronide

(5)

Monoglucuronide

of 18α-GL
HepG2 6.67 [24]

18α-

monoglucuronide

(5)

Monoglucuronide

of 18α-GL
HeLa 7.43 [24]

18α-

monoglucuronide

(5)

Monoglucuronide

of 18α-GL
A549 15.76 [24]

GA

Monoglucosides

(1 and 2)

Glucosylation at

C-3 or C-30
HepG2, MCF-7

Showed stronger

antiproliferative

activity than GL

[25]

Hepatoprotective Activity
GL is clinically used as a hepatoprotective agent, particularly for chronic hepatitis.[16][26][27]

Its mechanism involves reducing hepatic steatosis and inflammation, inhibiting hepatocyte

apoptosis and necrosis, and regulating key signaling pathways.[28][29] A novel stereoisomer,

Magnesium isoglycyrrhizinate (MIG), has been developed with stronger effects and fewer side

effects than GL.[16]

Key SAR Insights:

GL can mitigate hepatocyte steatosis and inflammation by stabilizing ACE2 through the dual

modulation of AMPK activation and MDM2 inhibition.[28]
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The aglycone, glycyrrhetinic acid, also possesses significant hepatoprotective effects.[26]

The development of isomers like MIG demonstrates that stereochemistry plays a vital role in

balancing efficacy and safety.[16]

Experimental Protocols
General Synthesis of Glycyrrhetinic Acid Derivatives
(Amides/Esters)

Objective: To synthesize amide or ester derivatives at the C-30 carboxyl position of

glycyrrhetinic acid (GA).

Methodology (Chloranhydride Method):

Activation: 18β-glycyrrhetinic acid is dissolved in a suitable anhydrous solvent (e.g.,

dichloromethane, THF). An activating agent such as oxalyl chloride or thionyl chloride is

added dropwise at 0°C to form the acid chloride. The reaction is stirred for 2-4 hours.

Coupling: The appropriate amine or alcohol (e.g., methyl/tert-butyl esters of amino acids)

is dissolved in an anhydrous solvent with a base (e.g., triethylamine, pyridine) to neutralize

the HCl byproduct.[18]

The activated GA solution is added dropwise to the amine/alcohol solution at 0°C. The

reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

Work-up and Purification: The reaction is quenched with water, and the organic layer is

separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure. The crude product is purified using column chromatography on

silica gel.[30]

Characterization: The structure of the final compound is confirmed using spectroscopic

methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

[8][18]

In Vitro Anti-inflammatory Assay: LPS-Induced
Macrophage Model
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Objective: To evaluate the ability of GL derivatives to inhibit the production of inflammatory

mediators.

Methodology:

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%

FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-

treated with various concentrations of the test compounds (GL derivatives) for 1-2 hours.

Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically 1 µg/mL) to induce

an inflammatory response, and the cells are incubated for another 24 hours.

Quantification of Nitric Oxide (NO): The production of NO is measured in the cell culture

supernatant using the Griess reagent assay.

Quantification of Cytokines: The levels of TNF-α, IL-6, and IL-1β in the supernatant are

quantified using commercially available ELISA kits.[9]

Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels

of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, p38,

ERK) via Western blotting.[9]

In Vitro Antiviral Assay: SARS-CoV Replication
Inhibition

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic

concentration (CC₅₀) of GL derivatives against SARS-CoV.

Methodology:

Cell Culture: Vero cells are seeded in 96-well plates and grown to confluence.

Cytotoxicity Assay (CC₅₀): In parallel plates without virus, cells are incubated with serial

dilutions of the test compounds for 72 hours. Cell viability is then assessed using the MTT

assay to determine the CC₅₀.[14]
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Antiviral Assay (EC₅₀): The cell culture medium is removed, and the cells are infected with

SARS-CoV at a specific multiplicity of infection (MOI).

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.

Medium containing serial dilutions of the test compounds is added.

The plates are incubated for 48-72 hours until the cytopathic effect (CPE) is observed in

the untreated virus control wells.

The antiviral activity is quantified by scoring the CPE or by using an MTT assay to

measure the viability of the virus-infected cells. The EC₅₀ is calculated as the compound

concentration that inhibits viral replication by 50%.[14]

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value

indicates a more favorable safety and efficacy profile.

Visualizations: Pathways and Workflows
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Caption: Anti-inflammatory mechanism of Glycyrrhetinic Acid (GA).
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Caption: Workflow for in vitro antiviral activity assessment.
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Caption: Key modification sites on the Glycyrrhetinic Acid scaffold.

Conclusion and Future Outlook
The extensive research into the structure-activity relationships of glycyrrhizic acid has

established a clear foundation for the development of potent and selective therapeutic agents.

Modifications, particularly at the C-30 carboxyl group and the C-3 glycosidic linkage, have

proven to be highly effective strategies for enhancing anti-inflammatory, antiviral, and

anticancer activities. The conjugation with amino acids and modification of the sugar moieties

have yielded derivatives with significantly improved selectivity indices.

Future research should focus on optimizing these lead compounds to improve their

pharmacokinetic profiles, reduce mineralocorticoid-related side effects, and enhance

bioavailability. The use of nanodelivery systems and the synthesis of novel hybrid molecules

incorporating GA scaffolds are promising avenues.[7][31] A continued, mechanism-based

approach to structural modification, guided by the SAR data outlined in this guide, will be
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crucial for translating the vast therapeutic potential of this ancient natural product into modern

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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